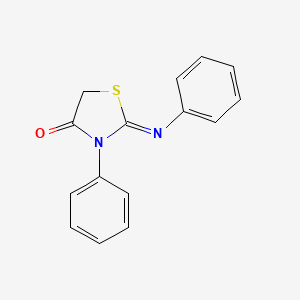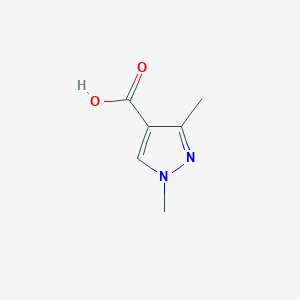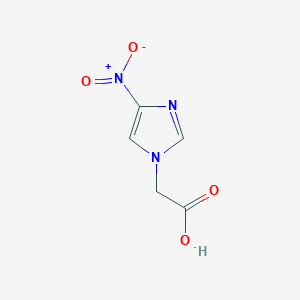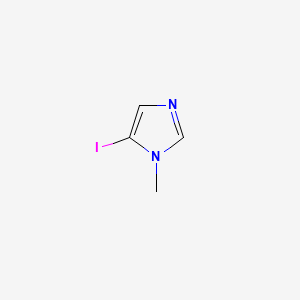![molecular formula C9H13N5O3 B1301289 4-Methylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid CAS No. 585557-38-6](/img/structure/B1301289.png)
4-Methylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-Methylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The molecule consists of a triazine core substituted with a morpholine group and a methylamino group. This structure is of interest due to its potential biological activity, particularly in the field of antiproliferative agents for cancer treatment .
Synthesis Analysis
The synthesis of related triazine derivatives has been reported in several studies. For instance, a series of m-(4-morpholino-1,3,5-triazin-2-yl)benzamides were designed, synthesized, and characterized for their antiproliferative activities . Another study reported the synthesis of a 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide by condensation reactions involving morpholine and hydrazine hydrate . Additionally, the synthesis of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline was achieved through a substitution reaction followed by a Suzuki reaction . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 4-Methylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid.
Molecular Structure Analysis
The molecular structure of triazine derivatives is crucial for their biological activity. The crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was determined to belong to the monoclinic system, providing valuable information on the spatial arrangement of the substituents which could affect the compound's interaction with biological targets .
Chemical Reactions Analysis
Triazine derivatives can undergo various chemical reactions. For example, the reaction of 1,2,4-triazine-5-carbonitriles with 4-(cyclohex-1-en-1-yl)morpholine under solvent-free conditions can lead to aza-Diels–Alder reactions and unexpected decyanation . This indicates that triazine compounds can participate in cycloaddition reactions, which could be utilized in further functionalization of the triazine core.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The structural characteristics of N-methylated N-(4,6-dialkoxy-1,3,5-triazin-2-yl)-morpholine and -piperidine tetrafluoroborates, for example, explain their good performance as modular coupling reagents in peptide synthesis and their higher stability compared to chlorides . These properties are essential for the practical application of triazine derivatives in chemical synthesis and drug development.
Applications De Recherche Scientifique
Triazine Derivatives and Their Biological Significance
Triazines, characterized by their three nitrogen atoms in a six-membered ring, exhibit a wide spectrum of biological activities. These compounds have been synthesized and evaluated across various models, showing significant antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. The triazine nucleus, therefore, is considered a core moiety in drug development, offering potential for future therapeutic applications (Verma, Sinha, & Bansal, 2019).
Morpholine Derivatives and Pharmaceutical Applications
Morpholine derivatives are recognized for their broad spectrum of pharmaceutical applications. Recent years have seen the development of new methods for synthesizing these derivatives, underlining their potent pharmacophoric activities. This includes applications in medicinal chemistry where morpholine plays a crucial role in the structure-activity relationship of new drugs (Mohammed, Begum, Zabiulla, & Khanum, 2015).
Propriétés
IUPAC Name |
4-(methylamino)-6-morpholin-4-yl-1,3,5-triazine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O3/c1-10-8-11-6(7(15)16)12-9(13-8)14-2-4-17-5-3-14/h2-5H2,1H3,(H,15,16)(H,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOLAVQNPVTVCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)C(=O)O)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365844 |
Source


|
| Record name | 4-Methylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid | |
CAS RN |
585557-38-6 |
Source


|
| Record name | 4-Methylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1301213.png)

![Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1301219.png)


![(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid](/img/structure/B1301229.png)







![4-[3-(2-Methylphenoxy)propyl]morpholine](/img/structure/B1301253.png)